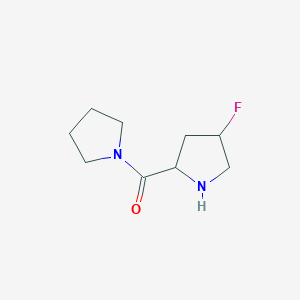

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Description

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a fluorinated pyrrolidine-based methanone derivative. Structurally, it features a pyrrolidin-1-yl group linked to a 4-fluoropyrrolidin-2-yl moiety via a ketone bridge. The fluorine substitution at the 4-position of the pyrrolidine ring likely enhances metabolic stability and modulates lipophilicity, which is critical for pharmacokinetic properties in drug candidates .

Properties

IUPAC Name |

(4-fluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHDUYDVZFPHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CC(CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases.

Mode of Action

The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring.

Biochemical Pathways

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in various biochemical pathways.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biochemical Analysis

Biochemical Properties

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways. Additionally, it binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses. It also affects gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of the cell. These cellular effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound can inhibit or activate enzymes by binding to their active sites. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biochemical properties and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. The compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo are essential for understanding the compound’s temporal effects and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and its potential applications in medicine. Studies in animal models provide valuable insights into the compound’s safety and efficacy at different dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell. Understanding the compound’s role in metabolic pathways is essential for its potential therapeutic applications and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its pharmacokinetics. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and its potential therapeutic applications. Studies on the transport and distribution of the compound provide valuable insights into its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s biochemical properties and its potential therapeutic applications. Understanding the subcellular localization of the compound is essential for its potential use in medicine.

Biological Activity

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a compound characterized by its dual pyrrolidine structure, which has garnered attention in biochemical research for its potential biological activities. With a molecular formula of C9H15FN2O and a molecular weight of 186.23 g/mol, this compound is noted for its interactions with various biological systems, particularly in enzyme modulation and cellular signaling pathways.

The compound's biochemical properties are significant in understanding its biological activity. It has been shown to interact with several enzymes, notably cytochrome P450, influencing metabolic pathways. Such interactions can lead to altered drug metabolism and potential therapeutic implications in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C9H15FN2O |

| Molecular Weight | 186.23 g/mol |

| Purity | ≥95% |

| Key Interactions | Cytochrome P450 |

Cellular Effects

Research indicates that this compound significantly impacts cellular processes. It modulates cell signaling pathways and gene expression, which can lead to alterations in cellular metabolism. For instance, it has been observed to influence the activity of signaling molecules, resulting in varied cellular responses.

At the molecular level, the compound binds to specific biomolecules, affecting their activity and function. This binding can either inhibit or activate enzymes by attaching to their active sites. Such mechanisms are crucial for understanding how this compound may be utilized in therapeutic contexts.

Case Studies

Several studies have explored the biological activity of this compound:

- Enzyme Modulation Study : A study demonstrated that the compound could modulate the activity of cytochrome P450 enzymes, leading to changes in drug metabolism rates. This finding suggests potential applications in drug development and personalized medicine.

- Cellular Response Investigation : In vitro experiments showed that exposure to this compound resulted in altered gene expression profiles in human cell lines, indicating its role as a signaling modulator.

- Therapeutic Potential Analysis : Preliminary research indicated that this compound might exhibit antineoplastic properties, warranting further exploration into its use as a therapeutic agent against certain cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyrrolidinyl methanone family, which is widely explored in medicinal chemistry. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Fluorination Effects: The 4-fluorine in the target compound may reduce metabolic oxidation compared to non-fluorinated analogs (e.g., PF-00734200’s difluoropyrrolidine resists rapid degradation) .

Pharmacological Profiles :

- PF-00734200 demonstrates high plasma stability (94.4% parent drug in humans) and reversible DPP-IV inhibition, whereas sodium channel blockers like the benzoisoxazole derivative require aromatic substituents for CNS penetration .

Metabolic Stability: The target compound’s fluorinated pyrrolidine may slow CYP3A4-mediated metabolism, similar to PF-00734200, which showed minimal phase II conjugation in preclinical studies . Non-fluorinated analogs (e.g., triazine derivatives) are more prone to oxidative metabolism, necessitating structural optimization for improved half-lives .

Synthetic Accessibility :

- The trifluorophenyl and pyridine-substituted analogs are synthesized via Suzuki coupling or palladium-catalyzed reactions, while fluorinated pyrrolidines often require specialized fluorination techniques (e.g., electrophilic F sources) .

Research Findings and Data

Metabolic Pathways (Inference from Analogs)

- CYP-Mediated Oxidation : Fluorinated pyrrolidines (e.g., PF-00734200) undergo hydroxylation at electron-deficient positions, but fluorine’s electronegativity may redirect metabolism to alternative sites .

- Amide Hydrolysis: Common in methanone derivatives (e.g., PF-00734200’s M2 metabolite), suggesting the target compound’s ketone bridge could be susceptible to esterase activity .

Physicochemical Properties

- Lipophilicity : Fluorine substitution typically increases logP (e.g., PF-00734200 logP ~2.8), enhancing membrane permeability but risking solubility limitations .

- pKa : The pyrrolidine nitrogen’s basicity (predicted pKa ~8.5) may influence ionization and binding to targets like sodium channels or DPP-IV .

Preparation Methods

Starting Material Preparation

- The pyrrolidine ring is often introduced with protecting groups such as tert-butoxycarbonyl (Boc) to control reactivity and stereochemistry during synthesis.

- Fluorination at the 4-position is typically achieved using electrophilic fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, which enable stereoselective substitution while preserving the configuration at adjacent stereocenters.

Amide Bond Formation

- The methanone (amide) linkage to the pyrrolidin-1-yl group is formed via coupling reactions between the fluorinated pyrrolidine intermediate and pyrrolidine amine.

- Common coupling agents include EDC- HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) to promote amide bond formation with high efficiency.

- Reaction conditions typically involve mild bases and solvents such as dichloromethane (DCM) or dimethylformamide (DMF), at temperatures ranging from 0°C to room temperature.

Deprotection and Purification

- Boc protecting groups are removed using trifluoroacetic acid (TFA) in DCM at 0–25°C for 1–2 hours, yielding the free amine without racemization.

- Purification is achieved by flash chromatography using silica gel and appropriate solvent gradients (e.g., hexane/ethyl acetate).

- Final compounds are characterized by HPLC, NMR (¹H, ¹³C, ¹⁹F), and high-resolution mass spectrometry (HRMS) to confirm purity and structure.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc-anhydride, K₂CO₃, acetonitrile, rt | 85–92 | Protects pyrrolidine nitrogen |

| 2 | Fluorination | DAST or Selectfluor, inert atmosphere, 0–25°C | 70–85 | Stereoselective, minimal racemization |

| 3 | Amide Coupling | EDC- HCl, HOBt, pyrrolidine amine, DCM, rt | 75–90 | Efficient amide bond formation |

| 4 | Boc Deprotection | TFA/DCM, 0–25°C, 1–2 h | >95 | Quantitative, preserves stereochemistry |

| 5 | Purification | Flash chromatography, silica gel | — | Achieves >95% purity |

Mechanistic Insights and Stereochemical Considerations

- The fluorination step is critical for maintaining the (2S,4S) stereochemistry of the pyrrolidine ring. The choice of fluorinating agent and reaction conditions minimizes side reactions such as racemization or β-elimination.

- The Boc protecting group stabilizes the pyrrolidine nitrogen, reducing ring puckering and side reactions during fluorination.

- Amide bond formation proceeds via activation of the carboxylate intermediate, and the presence of HOBt suppresses racemization during coupling.

- Deprotection with TFA is mild and avoids epimerization at the fluorinated center.

Analytical and Quality Control Methods

To ensure the integrity and purity of the synthesized compound, the following analytical techniques are employed:

| Technique | Purpose | Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 210–254 nm |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H, ¹³C, and ¹⁹F NMR to verify stereochemistry and fluorine position |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Accurate mass measurement |

| Chiral HPLC | Enantiomeric purity | Confirms stereochemical retention |

Research Findings and Optimization Notes

- Fluorination yields can be affected by steric hindrance and electronic effects; thus, reaction temperature and reagent equivalents are optimized to maximize yield and stereochemical purity.

- Coupling reactions benefit from the use of polar aprotic solvents and low temperatures to minimize side reactions.

- The compound exhibits stability under acidic conditions (pH < 3) but may undergo degradation via lactam formation or hydrolysis under neutral to basic conditions, which should be considered during storage and handling.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Starting Material | Boc-protected pyrrolidine intermediate | Facilitates selective fluorination |

| Fluorination | DAST or Selectfluor, 0–25°C | 70–85% yield, stereoselective |

| Amide Coupling | EDC- HCl/HOBt, DCM, rt | High efficiency, 75–90% yield |

| Boc Deprotection | TFA/DCM, 0–25°C, 1–2 h | Quantitative, preserves stereochemistry |

| Purification | Flash chromatography | >95% purity |

| Analytical Confirmation | HPLC, NMR (¹H, ¹³C, ¹⁹F), HRMS | Confirms structure and purity |

Q & A

Q. What are the optimal synthetic routes for (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves acylating pyrrolidine derivatives with fluorinated carbonyl precursors. Key steps include:

- Step 1 : Reacting 4-fluoropyrrolidine with a carbonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or THF.

- Step 2 : Using a base like triethylamine to neutralize HCl byproducts .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimal yields (>75%) are achieved at 0–5°C to minimize side reactions like over-alkylation .

Q. Which spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorinated pyrrolidine signals at δ 4.2–4.5 ppm) and ketone carbonyl resonance (δ 170–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the fluorinated pyrrolidine ring .

- IR Spectroscopy : Confirms carbonyl stretch (~1650–1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. How can reaction conditions be optimized for selective fluorination in derivatives?

- Methodological Answer : Use flow chemistry systems to control temperature (e.g., −10°C for electrophilic fluorination) and reagent stoichiometry. For example:

- Electrophilic Fluorination : Employ Selectfluor® in acetonitrile/water (9:1) at pH 5–6 to target the pyrrolidine nitrogen .

- Monitoring : Real-time HPLC or LC-MS tracks intermediates, minimizing over-fluorination .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish target-specific effects from off-target toxicity .

- Purity Validation : Use HPLC-MS (≥95% purity threshold) to rule out impurities as confounding factors .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across assays identify inconsistencies in potency .

Q. What computational strategies predict binding modes with neurological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GABAₐ receptors (PDB: 6X3T). Focus on hydrogen bonding with fluorinated moieties .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity differences between enantiomers .

Data Contradictions and Validation

Q. How to address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reproduce Conditions : Ensure exact replication of solvent ratios (e.g., THF:H₂O 4:1 vs. 3:1) and catalyst loadings (e.g., 5 mol% Pd vs. 10 mol%) .

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., N-alkylation vs. O-alkylation) .

Key Research Findings

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.